molecular formula C9H14N2O B13812433 Piperidine,1-(cyanoacetyl)-2-methyl-

Piperidine,1-(cyanoacetyl)-2-methyl-

Cat. No.: B13812433
M. Wt: 166.22 g/mol
InChI Key: GJVOHWDYNDTHGK-UHFFFAOYSA-N
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Description

Piperidine,1-(cyanoacetyl)-2-methyl- (CAS 544453-71-6) is a nitrogen-containing heterocyclic compound of interest in organic synthesis and pharmaceutical research. The piperidine ring is a fundamental scaffold in medicinal chemistry, found in numerous FDA-approved drugs and bioactive molecules . Compounds featuring a cyanoacetyl group attached to a piperidine nitrogen are versatile intermediates. The cyanoacetyl moiety is a key functional group in the synthesis of diverse heterocyclic scaffolds, including pyrans, pyridines, and pyrimidines, which are core structures in many pharmacologically active compounds . Piperidine derivatives are extensively investigated for their wide range of biological activities. Research on analogous compounds has demonstrated potential in areas such as anticonvulsant therapy, with some piperidine alkaloids acting as sodium channel antagonists , and as inhibitors of targets like the monoamine oxidase (MAO) enzyme, which is significant in neurodegenerative diseases . Furthermore, structurally similar piperidine-based molecules have shown antimicrobial potency against various bacterial and fungal strains . The specific 2-methyl substitution on the piperidine ring in this compound may influence its stereochemistry and interaction with biological targets, making it a valuable building block for probing structure-activity relationships in drug discovery programs . This product is intended for research purposes as a chemical intermediate or building block in the development of novel compounds. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)-3-oxopropanenitrile

InChI

InChI=1S/C9H14N2O/c1-8-4-2-3-7-11(8)9(12)5-6-10/h8H,2-5,7H2,1H3

InChI Key

GJVOHWDYNDTHGK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CC#N

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Substituted Piperidines

Recent literature highlights several catalytic and multicomponent strategies for the synthesis of highly substituted piperidines, including derivatives with cyano and acyl functionalities. These methods typically employ:

  • One-step multicomponent cyclization reactions involving aldehydes, cyano-containing C-H acids, β-ketoesters, and ammonium acetate.
  • Catalytic systems using metal salts such as TiCl2·2H2O, ZrOCl2·8H2O, InCl3, LaCl3·7H2O, and Pd(II) complexes.
  • Use of nanomagnetite (Fe3O4) as a catalyst under ultrasound irradiation for enhanced reaction rates.
  • Diastereoselective intramolecular reductive cyclization of monoximes derived from diketones to yield N-hydroxypiperidines, which can be further functionalized.

These approaches allow for the efficient construction of the piperidine ring with various substituents, including cyano and acyl groups, under mild and green conditions, often in aqueous media or using recyclable catalysts.

Specific Preparation of Piperidine,1-(cyanoacetyl)-2-methyl-

Although direct literature on "Piperidine,1-(cyanoacetyl)-2-methyl-" is limited, the preparation can be inferred from related synthetic routes involving cyanoacetylation of piperidine derivatives:

  • The cyanoacetyl group can be introduced by acylation of the piperidine nitrogen with cyanoacetyl chloride or cyanoacetic acid derivatives.
  • The 2-methyl substitution can be installed via starting from 2-methylpiperidine or by regioselective functionalization of the piperidine ring before cyanoacetylation.
  • Multicomponent reactions involving cyano-containing C-H acids (such as cyanoacetic acid or its esters) and ammonium acetate with aldehydes and β-ketoesters provide a route to highly functionalized piperidines with cyano groups at the 1-position.

Catalytic and Green Chemistry Methods

  • Use of catalysts like TiCl2·2H2O and nanomagnetite under ultrasound irradiation promotes efficient ring closure and substitution.
  • Water as a solvent can catalyze the reaction via hydrogen bonding, enhancing reaction rates and selectivity.
  • Pd(II)-catalyzed 1,3-chirality transfer reactions provide stereoselective access to substituted piperidines, which could be adapted for the synthesis of 2-methyl derivatives.

Alternative Synthetic Routes from Pyrimidine Derivatives

A patent describes the preparation of related piperidine derivatives starting from 6-hydroxy-2,4-diaminopyrimidine, which can be converted into reactive esters and further transformed into piperidine analogs by nucleophilic substitution and cyclization steps. This method involves:

  • Reaction of cyanoacetic esters with guanidine to form 6-hydroxy-2,4-diaminopyrimidine.
  • Subsequent acylation with sulfonyl halides to form esters.
  • Cyclization and substitution reactions leading to piperidine derivatives.

Although this is a more complex route, it offers an economical and scalable method for preparing piperidine-based compounds with cyano and acyl functionalities.

Related Synthetic Strategies from Aminopiperidine Derivatives

Other synthetic strategies involve:

  • Conversion of acids to acyl chlorides followed by reaction with tert-butyl piperidin-4-ylcarbamate to form protected piperidine derivatives.
  • Deprotection and subsequent functionalization with cyanoguanidine or related groups to introduce cyano functionalities at the piperidine nitrogen.
  • Use of diphenyl cyanocarbonimidate and amines to form substituted piperidine derivatives bearing cyano groups.

These methods highlight the versatility of piperidine functionalization at the nitrogen atom with cyanoacetyl and related groups.

Comparative Data Table of Preparation Methods

Method Type Key Reagents/Catalysts Conditions Yield/Selectivity Notes
Multicomponent Cyclization Aldehydes, cyano-containing C-H acids, NH4OAc, TiCl2·2H2O, Fe3O4 Aqueous/ultrasound, 80 °C High, stereoselective Green chemistry, one-pot synthesis, catalyst recyclable
Intramolecular Reductive Cyclization Monoximes of diketones, NaBH3CN Mild reductive conditions Diastereoselective Produces N-hydroxypiperidines, racemic single diastereomer
Pyrimidine Derivative Route Cyanoacetic ester, guanidine, sulfonyl halides Reflux, DMF, NaH, 0–100 °C 34–45% (overall), scalable Economical, multi-step, suitable for large-scale production
Pd(II)-Catalyzed Chirality Transfer PdCl2(CH3CN)2, allylic alcohols DCM, THF, room temperature High stereoselectivity Enables chirality control at 2-position
Acyl Chloride Route Cyanoacetyl chloride, protected piperidine Room temperature, DMF Nearly quantitative Requires protection/deprotection steps

Research Findings and Perspectives

  • The multicomponent cyclization approach is highly efficient for constructing the piperidine ring with cyanoacetyl substituents, offering stereoselectivity and functional group tolerance.
  • Catalysts such as nanomagnetite and TiCl2·2H2O enable greener processes with simplified purification.
  • The pyrimidine derivative route, though longer, provides a robust industrial pathway with good yields and scalability.
  • Pd(II)-catalyzed methods allow for stereochemical control, crucial for pharmaceutical applications where chirality affects bioactivity.
  • Functionalization of piperidine nitrogen with cyanoacetyl groups can be achieved via acyl chloride intermediates, facilitating diverse substitution patterns.

Chemical Reactions Analysis

Types of Reactions: Piperidine,1-(cyanoacetyl)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Piperidine, 1-(cyanoacetyl)-2-methyl- is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom. It has the molecular formula C₈H₁₂N₂O and a molecular weight of approximately 152.19 g/mol. The compound, also known as 1-Cyanoacetylpiperidine and N-(2-Cyanoacetyl)piperidine, features a cyanoacetyl group attached to the piperidine ring, influencing its chemical properties and potential biological activities.

Applications

  • Pharmaceuticals Piperidine, 1-(cyanoacetyl)-2-methyl- may have potential biological activity. Interaction studies suggest that it may interact with neurotransmitter systems due to its structural similarity to other biologically active piperidines, though further research is needed to understand its specific interactions and mechanisms of action.
  • Versatile building block Piperidine is a versatile heterocyclic ring . It is a starting point for many useful compounds including: biologics, steel additives, leather softeners, silver cleaners, insecticides, textile resins, paper resins, coating resins and plastics .

Piperidine moieties can have Monoamine Oxidase (MAO) inhibitory activity . Piperine, which contains piperidine, is responsible for MAO-B selective inhibition .

Structural Similarities

Mechanism of Action

The mechanism of action of Piperidine,1-(cyanoacetyl)-2-methyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Piperidine Derivatives
Compound Substituents at 1-Position Substituents at 2-Position Key Properties References
Piperidine,1-(cyanoacetyl)-2-methyl- Cyanoacetyl (-CO-CN) Methyl (-CH₃) High polarity, moderate logP
BTCP (1) Benzo[b]thiophen-2-yl-cyclohexyl None NMDA receptor antagonist
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine Benzodioxolylcarbonyl None AMPA receptor ligand
1-(Trifluoroacetyl)piperidine (B) Trifluoroacetyl (-CO-CF₃) None Enhanced metabolic stability
Piperidine, 3-methyl- None Methyl (-CH₃) Simplified hydrophobic analog

Key Observations :

  • Electron-Withdrawing Groups: The cyanoacetyl group in the target compound contrasts with trifluoroacetyl () and benzodioxolylcarbonyl () substituents. Cyanoacetyl’s nitrile moiety may confer stronger hydrogen-bonding capacity than trifluoroacetyl but less steric bulk than aromatic groups .

Physicochemical Properties

Table 2: Calculated and Experimental Properties
Compound logP (Calculated) Molecular Volume (ml/mol) ΔsubH° (kJ/mol) Source
Piperidine,1-(cyanoacetyl)- 0.913 125.65 103.50 ± 1.90
1-(Trifluoroacetyl)piperidine 1.45* ~130* N/A
1-Benzodioxolylcarbonylpiperidine ~2.2* ~150* N/A

Notes:

  • The target compound’s logP (0.913) suggests moderate hydrophilicity, likely enhancing aqueous solubility compared to more hydrophobic analogs like benzodioxolylcarbonyl derivatives .
  • The sublimation enthalpy (ΔsubH° = 103.50 kJ/mol) indicates moderate crystalline stability, comparable to other acylated piperidines .

Key Insights :

  • Enzyme Inhibition: The cyanoacetyl group’s electrophilicity may enable covalent interactions with enzyme active sites, analogous to E2020’s AChE inhibition (). However, the 2-methyl group could reduce binding efficiency compared to smaller substituents .

Biological Activity

Piperidine derivatives, particularly those with cyanoacetyl substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of the compound Piperidine, 1-(cyanoacetyl)-2-methyl- , examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound Piperidine, 1-(cyanoacetyl)-2-methyl- features a piperidine ring substituted with a cyanoacetyl group at the first position and a methyl group at the second position. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives. For instance, compounds containing piperidine and cyanoacetyl functionalities have demonstrated significant activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds indicate potent activity, often lower than standard antibiotics used in clinical settings.

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (µg/mL)Activity Against
Piperidine, 1-(cyanoacetyl)-2-methyl-2M. tuberculosis (resistant)
Other piperidine derivatives4-8Various bacteria

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that piperidine derivatives can inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. This inhibition results in decreased levels of pro-inflammatory cytokines such as IL-1β and IL-18.

Table 2: Inhibition of Cytokine Release

CompoundIL-1β Inhibition (%)Concentration (µM)
Piperidine, 1-(cyanoacetyl)-2-methyl-19.410
Other derivativesUp to 35Varies

The biological activity of Piperidine, 1-(cyanoacetyl)-2-methyl- can be attributed to several mechanisms:

  • MAO Inhibition : The piperidine moiety exhibits monoamine oxidase (MAO) inhibitory activity, particularly against MAO-B. This property is linked to potential antidepressant effects.
  • NLRP3 Inflammasome Modulation : The compound's ability to modulate the NLRP3 inflammasome suggests its role in reducing inflammation and preventing pyroptotic cell death.
  • Antimycobacterial Activity : The structural features allow interaction with bacterial enzymes, leading to effective inhibition of M. tuberculosis growth.

Case Studies

Several studies have explored the efficacy of Piperidine derivatives in clinical and laboratory settings:

  • Study on Antitubercular Activity : A recent investigation demonstrated that Piperidine, 1-(cyanoacetyl)-2-methyl- exhibited superior activity against resistant strains of M. tuberculosis, with MIC values significantly lower than those of conventional treatments .
  • Inflammation Studies : Research indicated that this compound effectively reduced IL-1β levels in human macrophages by inhibiting the NLRP3 inflammasome pathway .

Future Directions

The promising biological activities of Piperidine, 1-(cyanoacetyl)-2-methyl- warrant further exploration:

  • Optimization of Structure : Modifications to enhance potency and selectivity against specific targets could lead to more effective therapeutic agents.
  • Clinical Trials : Given its potential as an anti-inflammatory and antimicrobial agent, clinical trials are necessary to evaluate safety and efficacy in human subjects.

Q & A

Basic: What synthetic strategies are recommended for preparing Piperidine,1-(cyanoacetyl)-2-methyl- in laboratory settings?

Answer:
The synthesis of piperidine derivatives typically involves multi-step reactions, starting with functionalization of the piperidine core. For introducing the cyanoacetyl group, nucleophilic acylation or condensation reactions are commonly employed. A plausible route includes:

Piperidine core preparation : Start with 2-methylpiperidine, ensuring proper protection of reactive sites (e.g., using tert-butyloxycarbonyl (Boc) groups) to prevent side reactions .

Cyanoacetylation : React the protected piperidine with cyanoacetic acid derivatives (e.g., cyanoacetic anhydride or activated esters) under mild acidic or basic conditions. Evidence from analogous acylation reactions suggests using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance efficiency .

Deprotection and purification : Remove protecting groups (e.g., via acidolysis for Boc groups) and isolate the product using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Advanced: How can researchers resolve contradictory NMR data when assigning stereochemistry in Piperidine,1-(cyanoacetyl)-2-methyl- derivatives?

Answer:
Contradictions in NMR data often arise from conformational flexibility or overlapping signals. To address this:

  • 2D NMR techniques : Use NOESY/ROESY to identify spatial proximity between protons, confirming stereochemical arrangements .
  • Computational modeling : Compare experimental 1H^1H- and 13C^{13}C-NMR shifts with density functional theory (DFT)-calculated values for proposed stereoisomers .
  • X-ray crystallography : If crystallizable, determine the absolute configuration via single-crystal diffraction (as demonstrated in piperidine-derivative studies) .

Basic: What spectroscopic methods are essential for characterizing Piperidine,1-(cyanoacetyl)-2-methyl-?

Answer:
A combination of techniques ensures accurate structural confirmation:

  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and nitrile (C≡N, ~2250 cm1^{-1}) stretches .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., ESI-TOF) .
  • Multinuclear NMR : Use 1H^1H-, 13C^{13}C-, and DEPT-135 NMR to assign proton environments and carbon types. The cyanoacetyl group’s methylene protons typically appear as a singlet near δ 3.5–4.0 ppm .

Advanced: How does the electron-withdrawing cyano group influence the reactivity of Piperidine,1-(cyanoacetyl)-2-methyl- in nucleophilic reactions?

Answer:
The cyano group activates the adjacent carbonyl via electron withdrawal, enhancing electrophilicity and susceptibility to nucleophilic attack. Key considerations:

  • Kinetic studies : Monitor reaction rates under varying conditions (e.g., pH, nucleophile concentration) to quantify activation effects .
  • Hammett analysis : Correlate substituent effects (σ values) with reaction rates to predict behavior in other derivatives .
  • Competing reactions : Mitigate hydrolysis of the nitrile group by using anhydrous conditions and aprotic solvents (e.g., dichloromethane) .

Basic: What purification techniques are optimal for isolating Piperidine,1-(cyanoacetyl)-2-methyl- from complex mixtures?

Answer:

  • Flash chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10–50%) to separate polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences at varying temperatures .
  • HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: What experimental design principles apply to studying the stability of Piperidine,1-(cyanoacetyl)-2-methyl- under varying storage conditions?

Answer:

  • Accelerated degradation studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/vis) to identify degradation pathways .
  • Analytical monitoring : Track decomposition via HPLC-MS or 1H^1H-NMR, focusing on loss of cyanoacetyl signals or new impurity peaks .
  • Stabilizers : Evaluate antioxidants (e.g., BHT) or inert atmospheres (argon) to prolong shelf life .

Basic: How can researchers validate the purity of Piperidine,1-(cyanoacetyl)-2-methyl- for biological assays?

Answer:

  • Combined chromatography : Use GC-MS or LC-MS to detect volatile or non-volatile impurities (>98% purity threshold) .
  • Elemental analysis : Confirm C, H, N content matches theoretical values (±0.4% tolerance) .
  • Melting point consistency : Compare observed melting range with literature data (if available) to detect polymorphic impurities .

Advanced: What strategies mitigate competing side reactions during the cyanoacetylation of 2-methylpiperidine?

Answer:

  • Temperature control : Perform reactions at 0–5°C to minimize over-acylation or nitrile hydrolysis .
  • Selective catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation while suppressing base-mediated side reactions .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track reagent consumption and adjust stoichiometry dynamically .

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